molecular formula C14H18F3NO B14125741 N,N-Diisopropyl-3-(trifluoromethyl)benzamide

N,N-Diisopropyl-3-(trifluoromethyl)benzamide

Katalognummer: B14125741
Molekulargewicht: 273.29 g/mol
InChI-Schlüssel: HNDQEJUSCIIQHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diisopropyl-3-(trifluoromethyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a trifluoromethyl group attached to the benzene ring and two isopropyl groups attached to the nitrogen atom of the amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyl-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with diisopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diisopropyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: N,N-Diisopropyl-3-(trifluoromethyl)benzamide is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drugs, making this compound a valuable scaffold for drug design .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of advanced materials and catalysts .

Wirkmechanismus

The mechanism of action of N,N-Diisopropyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N,N-Diisopropyl-3-(trifluoromethyl)benzamide is unique due to the presence of bulky diisopropyl groups, which can influence its steric and electronic properties. This can lead to different reactivity and binding characteristics compared to its analogs .

Eigenschaften

Molekularformel

C14H18F3NO

Molekulargewicht

273.29 g/mol

IUPAC-Name

N,N-di(propan-2-yl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H18F3NO/c1-9(2)18(10(3)4)13(19)11-6-5-7-12(8-11)14(15,16)17/h5-10H,1-4H3

InChI-Schlüssel

HNDQEJUSCIIQHH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.